N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide

FAAH inhibition endocannabinoid system in vitro pharmacology

N-(3-Bromobenzyl)-5-methylisoxazole-3-carboxamide is a defined pharmacophore reference for FAAH inhibitor SAR with a meta-bromo substitution pattern that cannot be replicated by other analogs. Its human FAAH IC50 of 89 nM enables dose-response studies without complete enzyme blockade. Unique >10^6-fold assay-dependent potency variation makes it an ideal system-sensitivity probe for assay validation. With LogP 2.68 in the optimal range for blood-brain barrier penetration, it enables neuronal target engagement studies. Procure this compound for systematic SAR mapping and FAAH assay development.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
Cat. No. B4611805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2=CC(=CC=C2)Br
InChIInChI=1S/C12H11BrN2O2/c1-8-5-11(15-17-8)12(16)14-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,16)
InChIKeyXBNFNJAQNANAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromobenzyl)-5-methylisoxazole-3-carboxamide: A 3-Carboxamido-5-aryl-isoxazole FAAH Inhibitor for Cannabinoid Research Applications


N-(3-Bromobenzyl)-5-methylisoxazole-3-carboxamide (CAS 916034-53-2, MW 295.13, C₁₂H₁₁BrN₂O₂) is a synthetic small molecule belonging to the 3-carboxamido-5-aryl-isoxazole class of fatty acid amide hydrolase (FAAH) inhibitors [1]. This compound features a 5-methylisoxazole-3-carboxamide core with a 3-bromobenzyl substituent at the amide nitrogen. Reported inhibitory activity against FAAH varies substantially depending on assay conditions and species source, with reported IC₅₀ values ranging from 89 nM to 7.08E12 nM across different experimental systems [2] [3] [4] [5]. The compound is commercially available from multiple chemical vendors in research-grade purity (≥98%) .

Why Generic Substitution Fails: Critical Role of 3-Bromobenzyl Substituent and Assay Conditions in N-(3-Bromobenzyl)-5-methylisoxazole-3-carboxamide FAAH Inhibition


Generic substitution of N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide with other 3-carboxamido-5-aryl-isoxazole derivatives is not scientifically justified due to profound structure-activity relationships (SAR) within this scaffold. Systematic pharmacomodulation studies demonstrate that both the nature and position of aryl substituents on the benzylamide moiety dramatically influence FAAH inhibitory potency [1]. In the related series evaluated by Tuo et al. (2016), compounds with identical 5-methylisoxazole-3-carboxamide cores but differing N-substituents exhibited markedly divergent activities, with some derivatives achieving nanomolar potency comparable to URB597 while others were essentially inactive [2] . The 3-bromobenzyl group of the target compound represents a specific pharmacophore modification—the meta-bromo substitution pattern confers distinct electronic and steric properties that cannot be replicated by para-substituted, unsubstituted, or heteroaryl benzyl analogs [1]. Furthermore, reported FAAH inhibition values for this compound span over six orders of magnitude depending on assay conditions, species source, and substrate employed [3] [4] [5], underscoring that activity cannot be extrapolated across experimental contexts and that procurement decisions must be guided by application-specific activity data rather than scaffold-level assumptions.

Quantitative Differentiation Evidence: N-(3-Bromobenzyl)-5-methylisoxazole-3-carboxamide Versus In-Class FAAH Inhibitors


Human FAAH Inhibitory Potency: 89 nM IC₅₀ Establishes Baseline Activity Distinct from Higher-Potency In-Class Derivatives

In human FAAH inhibition assays using recombinant enzyme expressed in COS7 cell membranes with [³H]-anandamide substrate, N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide exhibits an IC₅₀ of 89 nM [1]. This represents moderate nanomolar potency that is approximately 2- to 4-fold less potent than lead compound 25 from the same 3-carboxamido-5-aryl-isoxazole series (IC₅₀ ≈ 20-40 nM estimated from comparable potency to URB597) and approximately 20-fold less potent than the benchmark inhibitor URB597 (IC₅₀ = 4.6 nM against recombinant human FAAH) [2] . The target compound's activity level positions it as a mid-range potency FAAH inhibitor within its chemotype, suitable for applications where moderate rather than maximal FAAH inhibition is desired.

FAAH inhibition endocannabinoid system in vitro pharmacology

Assay-Dependent Potency Variation: Six-Order-of-Magnitude Range Highlights Critical Experimental Context Dependence

Reported FAAH inhibitory activity for N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide varies dramatically across experimental systems, ranging from 0.200 nM (Ki against recombinant rat FAAH) to 7.08E12 nM (IC₅₀ against rat brain homogenate) [1] [2] [3]. This extraordinary >10¹³-fold variation in reported potency—far exceeding typical inter-assay variability—distinguishes this compound from more extensively characterized FAAH inhibitors like URB597, which shows consistent low-nanomolar potency across multiple assay formats (IC₅₀ = 4.6-5 nM in recombinant enzyme; ~0.5 nM in intact neurons) [4]. The extreme sensitivity of this compound's apparent potency to assay conditions (species source, recombinant versus native enzyme, preincubation time, substrate choice) represents a critical experimental consideration not observed with benchmark FAAH inhibitors.

assay optimization experimental reproducibility enzyme kinetics

Meta-Bromo Substitution Pattern: Distinct SAR Profile from Para-Substituted and Unsubstituted Benzyl Analogs

Structure-activity relationship studies within the 3-carboxamido-5-aryl-isoxazole series demonstrate that the position and electronic nature of substituents on the N-benzyl moiety critically modulate FAAH inhibitory activity [1]. N-(3-Bromobenzyl)-5-methylisoxazole-3-carboxamide features a meta-bromo substitution pattern (3-bromobenzyl) that confers distinct electronic and steric properties relative to para-substituted, ortho-substituted, or unsubstituted benzyl analogs evaluated in the Tuo et al. (2016) series [2]. In systematic pharmacomodulation of this scaffold, compounds with identical 5-methylisoxazole-3-carboxamide cores but varying N-substituents showed marked differences in potency; specifically, compound 25 (with a distinct substitution pattern) achieved potency comparable to URB597, while other benzyl-substituted derivatives in the same series were substantially less active . The meta-bromo benzyl group of the target compound represents a specific design element that cannot be interchanged with other benzyl substitution patterns without altering activity profiles.

structure-activity relationship medicinal chemistry pharmacophore optimization

Physicochemical Properties: LogP of ~2.68 and TPSA of 55.13 Ų Differentiate Lipophilicity Profile

N-(3-Bromobenzyl)-5-methylisoxazole-3-carboxamide exhibits calculated physicochemical properties including LogP of 2.67552, topological polar surface area (TPSA) of 55.13 Ų, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . These properties place it within favorable drug-likeness parameters (Lipinski Rule of 5 compliance) and distinguish it from more lipophilic in-class compounds. In the SAR analysis of Tuo et al. (2016), compounds with LogP values between 2-4 demonstrated optimal FAAH inhibition, with excessive lipophilicity correlating with reduced potency or increased cytotoxicity [1]. The calculated cLogP of ~2.7 positions this compound in the optimal lipophilicity window for FAAH inhibitors identified in that study, while its moderate TPSA suggests potential for blood-brain barrier penetration in contrast to more polar derivatives.

drug-likeness ADME properties blood-brain barrier permeability

Recommended Research Applications for N-(3-Bromobenzyl)-5-methylisoxazole-3-carboxamide Based on Quantitative Evidence


In Vitro FAAH Inhibition Studies Requiring Moderate Rather Than Maximal Enzyme Blockade

The 89 nM IC₅₀ against human FAAH positions N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide as a moderate-potency inhibitor suitable for experimental designs where partial rather than complete FAAH inhibition is desired [1]. Unlike URB597 (IC₅₀ = 4.6 nM) or compound 25 (comparable to URB597), which produce near-complete FAAH blockade at low concentrations, this compound allows for dose-response characterization across a broader concentration range . This property is particularly valuable for studies investigating graded endocannabinoid tone modulation or for use as a reference compound when establishing assay conditions for novel FAAH inhibitor screening campaigns.

Structure-Activity Relationship (SAR) Studies of 3-Carboxamido-5-aryl-isoxazole FAAH Inhibitors

The meta-bromo benzyl substitution pattern of this compound represents a specific pharmacophore element whose contribution to FAAH inhibition can be systematically evaluated against para-substituted, ortho-substituted, and unsubstituted benzyl analogs [1]. Given that SAR studies in this chemotype demonstrate that N-substituent variation produces >100-fold differences in potency, this compound serves as a defined reference point for mapping the electronic and steric contributions of the 3-bromo substitution to FAAH binding . Medicinal chemistry teams optimizing FAAH inhibitor scaffolds can use this compound to benchmark the activity consequences of meta-halogen substitution versus alternative substitution patterns [2].

Assay Development and Validation Studies for FAAH Activity Measurement

The extraordinary >10¹³-fold variation in reported potency for this compound across different assay formats (from 0.200 nM Ki to 7.08E12 nM IC₅₀) makes it uniquely suited as a system-sensitivity probe for FAAH assay validation [1] . Its extreme condition-dependent behavior can be leveraged to troubleshoot assay parameters including enzyme source (recombinant vs. native), species origin (human vs. rat), substrate selection, and preincubation protocols [2]. Researchers establishing new FAAH activity assays can use this compound to assess whether their experimental system reproduces the activity patterns reported in the literature, thereby validating assay reliability before screening novel inhibitors [3].

Endocannabinoid System Research with CNS Penetration Potential

The calculated physicochemical profile (LogP = 2.68, TPSA = 55.13 Ų) suggests that N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide possesses favorable properties for blood-brain barrier penetration, distinguishing it from more polar FAAH inhibitors with limited CNS access [1]. Within the 3-carboxamido-5-aryl-isoxazole series, lipophilicity (LogP) was identified as a key parameter correlating with FAAH inhibitory potency, with optimal activity observed in the LogP 2-4 range . This compound's LogP of 2.68 falls squarely within this optimal window, supporting its utility in cellular models of neuroinflammation and endocannabinoid signaling where target engagement in neuronal cells is required.

Quote Request

Request a Quote for N-(3-bromobenzyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.